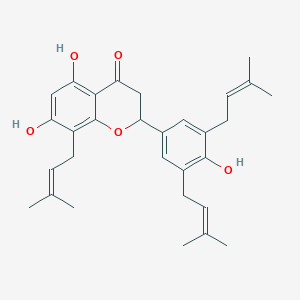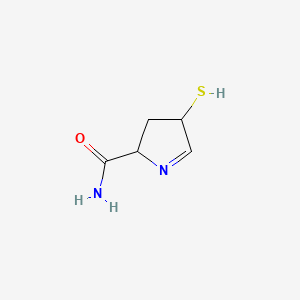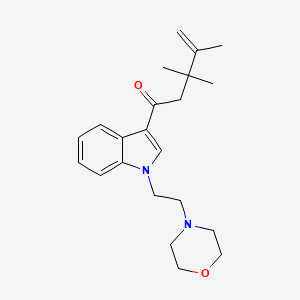
Hydroxysophoranone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxysophoranone is a flavanone that can be isolated from the Erythrina subumbrans . It shows weak antibacterial activity against several strains of Streptococcus . It also exhibits high antiplasmodial activity against Plasmodium falciparum .
Molecular Structure Analysis
The molecular weight of Hydroxysophoranone is 476.60 and its formula is C30H36O5 . The structure of Hydroxysophoranone includes a flavanone backbone .Wissenschaftliche Forschungsanwendungen
Hydroxyurea in Oncology : Hydroxyurea has been used clinically for over 30 years in various unique applications, especially in anticancer chemotherapy. Its mechanism of action involves inhibiting the ribonucleotide reductase reaction, crucial for DNA synthesis, making it a target for antineoplastic therapy (Donehower, 1992).
4-Hydroxynonenal as a Bioactive Marker : 4-Hydroxynonenal (HNE) is recognized as a marker of oxidative stress and a potential causative agent in diseases like Alzheimer's. It has grown in importance as a factor linking genomics and proteomics (Žarković, 2003).
HNE in Medicine : HNE plays a role in inflammation, cell proliferation and growth, and cell death, affecting cell signaling and gene expression. Its contribution to the pathogenesis of major chronic diseases and its potential in diagnosis and treatment is significant (Poli et al., 2008).
Hydroxamic Acids in Plant Defense : Hydroxamic acids, like 4-hydroxy-1,4-benzoxazin-3-ones, are important in plant defense against pests, diseases, and in herbicide detoxification (Niemeyer, 1988).
Hydroxypyridinone Derivatives in Drug Design : These derivatives, particularly 3-hydroxy-4-pyridinone, have been used in drug design for anti-Alzheimer's drugs, metalloenzymes inhibitors, and anti-microbials (Chaves et al., 2017).
Hydroxyurea in HIV Treatment : Hydroxyurea, due to its inhibition of deoxynucleotide synthesis, has shown potential in inhibiting HIV-1 replication in various human cells and may be effective in AIDS therapy (Lori et al., 1994).
Hydroxyurea and Hydroxamic Acid Derivatives in Cancer : Hydroxyurea, known for its inhibition of ribonucleotide reductase, and hydroxamic acid derivatives targeting enzymes in cancer progression are important in cancer chemotherapy (Šaban & Bujak, 2009).
Eigenschaften
IUPAC Name |
5,7-dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36O5/c1-17(2)7-10-20-13-22(14-21(29(20)34)11-8-18(3)4)27-16-26(33)28-25(32)15-24(31)23(30(28)35-27)12-9-19(5)6/h7-9,13-15,27,31-32,34H,10-12,16H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQFAJSGVWQVGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C2CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,10-Dimethoxy-7-phenyl-6,12a-dihydro-5H-benzo[c]xanthylium perchlorate](/img/structure/B593326.png)
![Oxireno[f]isoquinoline,1a,2,3,7b-tetrahydro-(9CI)](/img/no-structure.png)

![6-chloro-N-[2-(4-methylpiperazin-1-yl)ethyl]-1,2,3,4-tetrahydroacridin-9-amine](/img/structure/B593339.png)


![2-[2-(4-Butoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B593343.png)
![Theophylline, [8-3H]](/img/structure/B593345.png)
